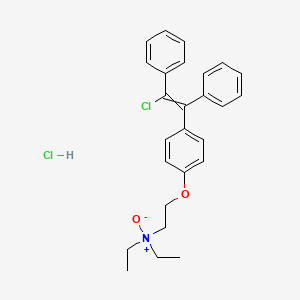

Clomifene N-Oxide Hydrochloride

Description

Contextualization of Clomifene (B125282) as a Parent Pharmaceutical Compound

Clomiphene is a nonsteroidal, triphenylethylene (B188826) derivative that functions as a selective estrogen receptor modulator (SERM). wikipedia.orgpharmaffiliates.com It is primarily prescribed to treat anovulatory or oligo-ovulatory infertility in women, including those with polycystic ovary syndrome (PCOS), by stimulating ovulation. mdpi.comnih.gov The therapeutic effect of clomiphene is achieved by its interaction with estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovary, endometrium, vagina, and cervix. wikipedia.org By binding to these receptors, clomiphene initiates a series of endocrine events that lead to the release of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—which in turn stimulate the development and maturation of the ovarian follicle, ultimately leading to ovulation. wikipedia.org

Clomiphene is commercially available as a mixture of two geometric isomers: enclomiphene (B195052) and zuclomiphene. mdpi.com These isomers possess distinct pharmacological properties, with both estrogenic and anti-estrogenic effects depending on the target tissue. wikipedia.org

Definitional Aspects of N-Oxide Species as Metabolites and Impurities

N-oxides are a class of chemical compounds that contain the functional group R₃N⁺-O⁻. In the realm of pharmacology, N-oxides are frequently encountered as metabolites of tertiary amine-containing drugs. gerpac.eu The formation of N-oxides is a common metabolic pathway, and these metabolites can sometimes exhibit pharmacological activity similar to or greater than the parent drug. gerpac.eu Consequently, the assessment of their exposure and biological activity is a critical aspect of drug development and safety evaluation.

Beyond their role as metabolites, N-oxides can also be present as impurities in pharmaceutical formulations. These impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation over time. cleanchemlab.com The presence of such impurities must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.

Rationale for Dedicated Academic Investigation of Clomifene N-Oxide Hydrochloride

The dedicated academic investigation of Clomifene N-Oxide Hydrochloride is driven by several key factors. Firstly, as a known metabolite of Clomiphene, understanding its pharmacological and toxicological profile is essential for a complete picture of the drug's action in the body. Research has indicated that the concentration of (Z)-clomiphene-N-oxide, a metabolite of (Z)-clomiphene, may be significantly higher in non-responders to clomiphene therapy, suggesting a potential role in treatment outcomes.

Secondly, Clomifene N-Oxide is also classified as an impurity of Clomiphene. cleanchemlab.comsynthinkchemicals.com Regulatory guidelines necessitate the identification and characterization of impurities in drug substances to ensure patient safety. Therefore, detailed studies on its properties are crucial for quality control during the manufacturing process of Clomiphene.

Finally, the hydrochloride salt form is often utilized in pharmaceuticals to improve solubility and stability. A comprehensive understanding of the synthesis, physicochemical properties, and analytical profile of Clomifene N-Oxide Hydrochloride is therefore vital for its use as a reference standard in analytical testing and for further research into its biological significance.

Chemical and Physical Data of Clomifene N-Oxide and its Hydrochloride Salt

| Property | Clomifene N-Oxide | Clomifene N-Oxide Hydrochloride |

| Synonyms | Clomifenoxide | - |

| CAS Number | 97642-74-5 pharmaffiliates.comscbt.com | 97986-33-9 pharmaffiliates.com |

| Molecular Formula | C₂₆H₂₈ClNO₂ pharmaffiliates.comscbt.com | C₂₆H₂₉Cl₂NO₂ pharmaffiliates.com |

| Molecular Weight | 421.97 g/mol pharmaffiliates.com | 458.42 g/mol pharmaffiliates.com |

Note: Data for Clomifene N-Oxide Hydrochloride is limited and primarily sourced from chemical suppliers.

Analytical Characterization of Clomiphene and its Derivatives

The analysis of Clomiphene and its related compounds, including Clomifene N-Oxide, employs a variety of sophisticated analytical techniques to ensure proper identification, quantification, and purity assessment.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | A principal method for the analysis and quantification of Clomiphene impurities and for stability-indicating assays. gerpac.eucleanchemlab.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for the sensitive and specific quantification of Clomiphene and its metabolites, including N-oxides, in biological matrices like human plasma. nih.gov |

| Infrared (IR) Spectroscopy | Utilized for the identification of bulk chemical substances like Clomiphene. nih.gov |

| Ultraviolet (UV) Spectrometry | Employed for the analysis of Clomiphene in tablet formulations. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A powerful tool for the structural elucidation of Clomiphene and its related compounds. |

Structure

3D Structure of Parent

Properties

CAS No. |

97986-33-9 |

|---|---|

Molecular Formula |

C26H29Cl2NO2 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide;hydrochloride |

InChI |

InChI=1S/C26H28ClNO2.ClH/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |

InChI Key |

AVTPJFWPNRRPRD-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-].Cl |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations of Clomifene N Oxide Hydrochloride

Elucidation of Molecular Structure through Advanced Spectroscopic and Spectrometric Techniques

The definitive structure of Clomifene (B125282) N-Oxide Hydrochloride is established through a combination of powerful analytical methods that probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For Clomifene N-Oxide Hydrochloride, specific shifts are anticipated due to its unique functional groups.

In ¹H NMR, the protons on the ethyl groups attached to the nitrogen atom are particularly informative. The formation of the N-oxide and subsequent protonation to the hydrochloride salt would induce a significant downfield shift for the methylene (B1212753) protons (-CH₂-) adjacent to the positively charged nitrogen, compared to the parent clomiphene molecule. Aromatic protons would appear in the typical downfield region, while the single vinyl proton would also be identifiable.

In ¹³C NMR, the carbons directly bonded to the electronegative oxygen and nitrogen atoms (of the N-oxide group) and the chlorine atom would exhibit characteristic chemical shifts. The N-oxide group significantly influences the chemical shifts of the adjacent carbon atoms, a known effect in the analysis of such compounds. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Clomifene N-Oxide Hydrochloride

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 145 |

| Vinylic C-H | ~6.8 | ~125 - 140 |

| O-CH₂ | ~4.2 | ~65 |

| N⁺-CH₂ (ethyl) | ~3.8 | ~55 |

| N⁺-CH₂-CH₃ | ~1.4 | ~10 |

| Aromatic C-Cl | N/A | ~130 - 135 |

Note: These are estimated values based on standard functional group ranges and the known effects of N-oxidation and protonation.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.com

FT-IR spectroscopy is particularly sensitive to polar bonds and would be expected to show strong absorptions for the C-O ether linkage and the N-O bond of the N-oxide functionality. The N-O stretching vibration is a key marker for this class of compounds. scialert.net Raman spectroscopy, being more sensitive to non-polar bonds, would effectively probe the C=C stretching vibrations of the aromatic rings and the central alkene core. spectroscopyonline.comresearchgate.net The combination of both techniques provides a comprehensive vibrational profile of the molecule. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for Clomifene N-Oxide Hydrochloride

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | FT-IR/Raman | 3100 - 3000 |

| Alkene C=C | C=C Stretch | Raman | ~1650 |

| Aromatic C=C | C=C Stretch | FT-IR/Raman | 1600 - 1450 |

| Ether C-O | C-O Stretch | FT-IR | 1260 - 1000 |

| N-Oxide | N-O Stretch | FT-IR | ~970 - 950 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS is critical for determining the precise molecular weight and elemental composition of a compound. nih.gov For Clomifene N-Oxide Hydrochloride (formula C₂₆H₂₈ClNO₂), the expected monoisotopic mass of the free base is 421.18085 Da. uni.lu In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 422.18813. uni.lu

Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation. researchgate.netjapsonline.com A characteristic fragmentation pathway for clomiphene and its metabolites involves the cleavage of the ether bond, leading to the loss of the diethylaminoethoxy side chain. For the N-oxide, a prominent fragment ion corresponding to the diethylamine (B46881) N-oxide moiety would be expected. The analysis of clomiphene itself has shown a key parent/product ion transition of m/z 406.18 → 100.11, where the m/z 100.11 fragment represents the diethylaminoethyl cation. japsonline.com A similar fragmentation pattern would be anticipated for the N-oxide derivative.

Table 3: Predicted HRMS Data for Clomifene N-Oxide

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₂₆H₂₉ClNO₂]⁺ | 422.18813 |

| [M+Na]⁺ | [C₂₆H₂₈ClNO₂Na]⁺ | 444.17007 |

Data sourced from predicted values. uni.lu

Investigation of Geometric Isomerism (e.g., Z- and E-isomers) in N-Oxide Formation and Stability

The parent compound, clomiphene, is a mixture of two geometric isomers: (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene). mdpi.com This isomerism arises from the restricted rotation around the central carbon-carbon double bond of the triphenylethylene (B188826) core. nih.gov

The formation of the N-oxide occurs at the tertiary amine of the side chain, a site remote from the double bond. smolecule.com Consequently, the process of N-oxidation does not alter the pre-existing geometric configuration. This means that Clomifene N-Oxide Hydrochloride also exists as a mixture of (Z)- and (E)-isomers. Analytical methods have been developed to separate and quantify these respective isomers in biological samples, confirming their existence as distinct metabolic products. nih.govresearchgate.net While the formation process preserves the isomeric ratio of the parent clomiphene, the relative thermodynamic stability of the (Z)-N-oxide versus the (E)-N-oxide could differ due to long-range steric and electronic interactions, a subject for further detailed investigation.

Computational Approaches to Conformational Analysis and Stereochemical Assignment

While experimental techniques provide direct observational data, computational chemistry offers a powerful complementary tool for understanding the three-dimensional structure and energetics of molecules. Methods such as Density Functional Theory (DFT) can be employed to model the structures of both the (E)- and (Z)-isomers of Clomifene N-Oxide Hydrochloride.

Such calculations can predict the most stable conformations by minimizing the molecule's energy, taking into account the steric hindrance from the bulky phenyl groups and the polar N-oxide group. Furthermore, computational models can simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these theoretical spectra with experimental results can provide definitive assignments of the observed signals and confirm the stereochemical configuration. Computational tools can also predict physicochemical properties; for instance, the predicted Collision Cross Section (CCS) value for the [M+H]⁺ ion is 205.5 Ų, a parameter related to the molecule's shape and size in the gas phase. uni.lu

Mechanistic Studies of Clomifene N Oxide Hydrochloride Formation and Transformation

Chemical Synthesis Pathways and Reaction Kinetics for N-Oxide Generation

The generation of Clomifene (B125282) N-Oxide in a laboratory setting involves precise chemical reactions designed to introduce an oxygen atom to the tertiary amine of the Clomiphene molecule.

Controlled Oxidation Reactions for Directed N-Oxide Synthesis

The synthesis of Clomifene N-Oxide is achieved through the controlled oxidation of Clomiphene. daicelpharmastandards.com This process targets the nitrogen atom of the diethylamino group. The reaction typically employs specific oxidizing agents that can facilitate the conversion of the tertiary amine to an N-oxide functional group.

Commonly used oxidants for this type of transformation include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). These reagents are selected for their ability to deliver an oxygen atom under controlled conditions, minimizing unwanted side reactions. The synthesis route involves dissolving the starting material, Clomiphene, in a suitable organic solvent and introducing the oxidizing agent. google.compatsnap.com The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair electrons on the electrophilic oxygen of the oxidant. Subsequent purification steps, such as recrystallization or chromatography, are necessary to isolate the pure Clomifene N-Oxide from unreacted starting materials and byproducts. daicelpharmastandards.com

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing the synthesis of N-oxide compounds is critical for maximizing yield and purity. While specific optimization data for Clomifene N-Oxide is proprietary, general principles from similar N-alkylation and oxidation reactions can be applied. nih.govmdpi.com The choice of solvent, base (if applicable), temperature, and reaction time are key parameters that must be fine-tuned. For instance, studies on the synthesis of other complex heterocyclic molecules show that testing various solvent-base systems, such as acetonitrile (B52724) with sodium bicarbonate, can significantly impact reaction outcomes. nih.govmdpi.com Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments and determination of the optimal endpoint. nih.gov

Interactive Table: Factors in the Optimization of N-Oxide Synthesis

| Parameter | Description | Potential Impact on Reaction |

|---|---|---|

| Oxidizing Agent | The chemical used to donate the oxygen atom (e.g., H₂O₂, m-CPBA). | Affects reaction rate, selectivity, and formation of byproducts. |

| Solvent | The medium in which the reaction occurs (e.g., Dichloromethane, Acetonitrile). | Influences solubility of reactants and can affect reaction kinetics. |

| Temperature | The thermal condition of the reaction (e.g., -78°C to reflux). | Controls the rate of reaction; higher temperatures may increase speed but can also lead to degradation. |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation. |

| pH/Base | The acidity or basicity of the reaction mixture. | Can influence the reactivity of the starting amine and the stability of the N-oxide product. |

Oxidative Degradation Mechanisms within Pharmaceutical Systems Leading to N-Oxide Formation

Clomifene, as an active pharmaceutical ingredient (API), can degrade under various conditions, potentially forming impurities like Clomifene N-Oxide. daicelpharmastandards.com Understanding these degradation pathways is a regulatory requirement and essential for ensuring drug product stability and safety. researchgate.netnih.gov

Identification of Environmental and Process-Related Degradation Triggers (e.g., Oxidative Stress)

The stability of Clomiphene Citrate (B86180) is influenced by several environmental and process-related factors. amazonaws.com Studies have identified temperature and humidity as having the most significant roles in its degradation. researchgate.net Oxidative stress is another critical trigger. This can be simulated in laboratory settings using oxidizing agents like hydrogen peroxide, which mimic potential oxidative conditions the drug might encounter during manufacturing or storage. nih.gov The presence of reactive oxygen species (ROS), which cause oxidative stress, can lead to the formation of various degradation products. nih.govscirp.org Furthermore, exposure to extreme pH conditions (both acidic and alkaline) and light can also act as triggers for degradation. amazonaws.com

Elucidation of Reaction Intermediates and Byproducts of Oxidative Pathways

The oxidative degradation of Clomiphene can lead to a profile of related substances and impurities. When subjected to oxidative stress, Clomiphene can degrade into one major and one minor degradation product. nih.gov While the primary focus is on the N-oxide, other byproducts can also form. In metabolic studies, which can provide insight into potential chemical degradation pathways, the incubation of clomiphene with rat liver microsomes resulted in the formation of 4-hydroxyclomiphene (B10858560) and N-desethylclomiphene in addition to the N-oxide metabolite. nih.gov These compounds represent potential byproducts in a chemical oxidative pathway. The identification of such impurities is crucial for quality control and is typically achieved using analytical techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). daicelpharmastandards.comnih.gov

Interactive Table: Potential Byproducts of Clomiphene Oxidation

| Compound Name | Source of Identification | Role |

|---|---|---|

| 4-Hydroxyclomiphene | Metabolic and Degradation Studies nih.govsmolecule.com | A known metabolite and potential degradation product. |

| N-Desethylclomiphene | Metabolic Studies nih.gov | A metabolite formed through the removal of an ethyl group. |

| (Z)-clomiphene N-oxide | Photostability Studies smolecule.com | An isomer formed upon exposure to UV light. |

Forced Degradation Studies to Simulate and Analyze N-Oxide Formation

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify likely degradation products and establish the intrinsic stability of a drug substance. nih.gov These studies, often performed under conditions more severe than standard accelerated stability testing, are mandated by guidelines from the International Conference on Harmonization (ICH). researchgate.net For Clomiphene Citrate, forced degradation is induced under various stress conditions, including acid, base, oxidation, heat, and light (photolysis). amazonaws.com

In a typical study, the drug is subjected to conditions such as 1 N hydrochloric acid (HCl) at 70°C, 1 N sodium hydroxide (B78521) (NaOH) at 70°C, or 3% hydrogen peroxide (H₂O₂) at room temperature. nih.gov The resulting degradation is then analyzed, often using a stability-indicating HPLC method, to separate the parent drug from its degradation products. nih.gov Such studies have shown that Clomiphene Citrate is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of multiple degradation peaks in chromatograms. amazonaws.comnih.gov These experiments are essential for developing stable formulations and establishing appropriate storage conditions. amazonaws.com

Interactive Table: Summary of Forced Degradation Conditions for Clomiphene Analysis

| Stress Condition | Reagent/Method | Typical Conditions | Observed Outcome | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 N HCl at 70°C for 24h | Formation of two major and one minor degradation peaks. | nih.gov |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 1 N NaOH at 70°C for 1h | Formation of three minor degradation peaks. | nih.gov |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at RT for 24h | Formation of one major and one minor degradation product. | nih.gov |

| Thermal Stress | Elevated Temperature | Varies | Significant degradation observed at high temperatures. | amazonaws.com |

| Photolytic Stress | Light Exposure | UV light (300–400 nm) | Induces isomerization to (Z)-clomiphene N-oxide. | smolecule.com |

Enzymatic Biotransformation Pathways Leading to Clomifene N-Oxide Metabolites

The metabolic fate of clomifene in the body is complex, involving a series of enzymatic reactions primarily occurring in the liver. These biotransformation processes are crucial for the clearance of the drug and the formation of various metabolites, including Clomifene N-Oxide. The primary reactions are phase I oxidative processes, which introduce or expose functional groups on the parent molecule, preparing them for subsequent phase II conjugation reactions. nih.gov Key enzymatic systems, including Cytochrome P450 (CYP) and potentially Flavin-Containing Monooxygenases (FMOs), play a central role in these initial oxidative steps. nih.govmdpi.com

Role of Cytochrome P450 (CYP) Isozymes in N-Oxidation

The Cytochrome P450 superfamily of heme-containing monooxygenases is a primary driver of phase I drug metabolism. mdpi.commdpi.com In the case of clomifene, several CYP isozymes have been identified as catalysts for its biotransformation through various reactions, including hydroxylation, N-dealkylation, and N-oxidation. nih.gov

Research has shown that the two isomers of clomifene, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene), are metabolized by different CYP isozymes. researchgate.netresearchgate.net CYP2D6 is the principal enzyme responsible for the metabolism of (E)-clomiphene, primarily catalyzing its 4-hydroxylation to form the active metabolite (E)-4-hydroxyclomiphene. researchgate.netresearchgate.netnih.govnih.gov Other metabolites, such as (E)-N-desethylclomiphene, are also formed by CYP2D6 to a lesser extent. researchgate.net

(Z)-clomiphene is metabolized mainly by CYP3A4, which transforms it into (Z)-N-desethylclomiphene. researchgate.net While hydroxylation and dealkylation are the most studied pathways, N-oxidation is also a recognized metabolic route for clomifene, catalyzed mainly by CYP3A4 and CYP2D6 isoforms. nih.gov The process involves the addition of an oxygen atom to the nitrogen atom of the diethylaminoethoxy side chain, resulting in the formation of clomifene N-oxide. mdpi.comwikipedia.org

Table 1: Role of Recombinant CYP Isozymes in the Metabolism of Clomifene Isomers

| Substrate | CYP Isozyme | Major Metabolite(s) Formed | Metabolic Reaction | Reference |

|---|---|---|---|---|

| (E)-Clomiphene | CYP2D6 | (E)-4-hydroxyclomiphene | 4-Hydroxylation | researchgate.netnih.gov |

| (E)-Clomiphene | CYP2D6 | (E)-N-desethylclomiphene | N-De-ethylation | researchgate.net |

| (E)-Clomiphene | CYP3A4 (+ b5) | (E)-N-desethylclomiphene | N-De-ethylation | researchgate.net |

| (E)-Clomiphene | CYP2C19, CYP2C8, CYP3A5 | (E)-N-desethylclomiphene | N-De-ethylation | researchgate.net |

| (E)-Clomiphene | CYP2B6 | (E)-4-hydroxyclomiphene | 4-Hydroxylation | researchgate.net |

| (Z)-Clomiphene | CYP3A4, CYP2D6 | (Z)-N-desethylclomiphene | N-De-ethylation | researchgate.net |

| (E/Z)-N-desethylclomiphene | CYP2D6 | 4-hydroxy-N-desethylclomiphene | 4-Hydroxylation | researchgate.net |

Contribution of Flavin-Containing Monooxygenases (FMOs) to N-Oxidation

Flavin-containing monooxygenases (FMOs) are another important class of phase I metabolic enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms in a variety of xenobiotics. mdpi.commdpi.com Unlike CYPs, FMOs are not easily induced or inhibited by other drugs, leading to more predictable metabolic patterns. The catalytic mechanism of FMOs involves the use of FAD as a cofactor and molecular oxygen to insert an oxygen atom into a substrate. mdpi.com

While the role of CYP enzymes in clomifene metabolism is well-documented, the specific contribution of FMOs to clomifene N-oxidation has not been extensively characterized in the available literature. However, given that FMOs are known to catalyze the N-oxidation of many compounds containing tertiary amine structures similar to clomifene's diethylaminoethoxy side chain, their involvement is plausible. mdpi.com For instance, studies on the antifungal agent voriconazole (B182144) have shown that FMOs, particularly FMO1 and FMO3, are responsible for a significant portion of its conversion to the N-oxide metabolite, complementing the activity of CYP enzymes. nih.gov Therefore, it is hypothesized that FMOs could contribute to the formation of Clomifene N-Oxide in human liver tissue, although direct experimental evidence is required for confirmation.

Analysis of Other Relevant Oxidoreductase Enzymes in N-Oxidation

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from a reductant (electron donor) to an oxidant (electron acceptor). nih.gov This class includes the well-known Cytochrome P450 and FMO families. nih.govresearchgate.net While these two are the most prominent in drug metabolism, other oxidoreductases are involved in a vast array of biochemical reactions.

In the context of clomifene N-oxidation, the focus of research has been almost exclusively on CYP and, to a lesser extent, the theoretical role of FMO enzymes. There is currently no significant scientific literature identifying other specific oxidoreductase enzymes that play a relevant role in the N-oxidation of clomifene in human metabolism. The enzymatic machinery for xenobiotic metabolism in the liver is vast, but for many specific drug transformation pathways like this one, the primary catalysts are often found within the CYP superfamily. mdpi.com

In Vitro Metabolism Studies Using Human Liver Microsomes and Recombinant Enzymes

The characterization of clomifene's metabolic pathways has been greatly advanced by in vitro studies using subcellular fractions and purified enzyme systems. nih.gov Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are a standard tool as they contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs. nih.govresearchgate.net

Incubating clomifene with HLMs allows researchers to identify the full spectrum of phase I metabolites produced in the liver. nih.gov Studies have used this method to demonstrate the formation of hydroxylated metabolites, N-de-ethylated metabolites, and N-oxides. nih.govresearchgate.net By correlating the formation rate of these metabolites with the known enzymatic activity in microsomes from different human donors, a strong gene-dose effect for CYP2D6 has been observed, confirming its major role in metabolizing clomifene. researchgate.netnih.gov

To pinpoint the exact enzymes responsible for specific reactions, researchers use recombinant enzymes, which are individual human CYP isozymes expressed in a cellular system (e.g., insect cells or lymphoblastoid cells). nih.gov By incubating clomifene with a panel of these individual recombinant CYPs, it is possible to determine which specific isozymes catalyze each metabolic step. researchgate.net For example, such experiments have definitively shown that CYP2D6 is the main enzyme for (E)-clomiphene hydroxylation, while CYP3A4 is key for (Z)-clomiphene de-ethylation. researchgate.netnih.gov These in vitro systems are essential for predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Table 2: Summary of In Vitro Clomifene Metabolism Findings

| In Vitro System | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | (E)-Clomiphene | Metabolism ranged from 40-60% disappearance in extensive metabolizers (EMs); no metabolism in poor metabolizer (PM) liver. | nih.gov |

| Human Liver Microsomes (HLMs) | Clomiphene Citrate | Nine metabolites were identified by mass spectrometry. Formation of active metabolites showed a strong gene-dose effect with CYP2D6 genotype. | nih.gov |

| Rat Liver Microsomes | Clomiphene | Generated 4-hydroxy-clomiphene, 4'-hydroxy-clomiphene, and metabolites from N-oxidation and N-deethylation. | researchgate.net |

| Recombinant CYP2D6 | (E)-Clomiphene | Metabolized (E)-clomiphene; activity was completely inhibited by quinidine (B1679956) (a CYP2D6 inhibitor). | nih.gov |

| Recombinant CYPs (Panel) | (E)-Clomiphene, (Z)-Clomiphene | Identified specific roles for CYP2D6, CYP3A4, CYP2C19, CYP2C8, CYP3A5, and CYP2B6 in forming various hydroxylated and de-ethylated metabolites. | researchgate.net |

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Clomifene N Oxide Hydrochloride

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For Clomifene (B125282) N-Oxide Hydrochloride, several chromatographic techniques are pivotal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of clomiphene and its related substances, including the N-oxide metabolite. rjptonline.orgrjptonline.org The development of a robust HPLC method is critical for achieving accurate and reproducible results. Method development typically involves a systematic optimization of several key parameters to achieve the desired separation.

Key Development Parameters:

Stationary Phase (Column): The choice of the column is crucial. Reversed-phase (RP) columns, particularly C18 and C8, are commonly employed for the separation of clomiphene and its metabolites. rjptonline.orgijrpns.com For instance, a Shimadzu C18 column (250mm x 4.6mm, 5µm) has been successfully used for the estimation of clomiphene citrate (B86180). rjptonline.org The selection depends on the polarity of the analytes and the desired retention characteristics.

Mobile Phase: The mobile phase composition, consisting of a mixture of an aqueous component (often with a buffer or pH modifier) and an organic solvent, is optimized to control the elution of the compounds. researchgate.net Various combinations of solvents like methanol (B129727), acetonitrile (B52724), and water with phosphate (B84403) buffers are tested in different ratios. rjptonline.orgresearchgate.netgerpac.eu An isocratic mobile phase of methanol and acetonitrile (90:10 v/v) has been used for clomiphene citrate analysis. rjptonline.org Gradient elution, where the mobile phase composition is changed during the run, is often necessary for separating complex mixtures of the parent drug and its multiple metabolites. nih.gov

Flow Rate: The flow rate of the mobile phase affects analysis time and resolution. A typical flow rate is 1.0 mL/min. rjptonline.orggerpac.eu

Detection: Ultraviolet (UV) detection is frequently used, with the wavelength set to the absorption maximum of the analyte for optimal sensitivity. nih.gov For clomiphene citrate, a detection wavelength of 295 nm has been reported. rjptonline.org Post-column derivatization techniques can also be employed to enhance detection, for example, through photolysis followed by fluorescence detection. rjptonline.org

A validated stability-indicating HPLC method for clomiphene citrate used a Kinetex® EVO C18 column with an isocratic mobile phase of Methanol and Phosphate buffer (pH 8.0) in an 88:12 (v/v) ratio, with detection at 290 nm. gerpac.eu Such methods, once validated for specificity, linearity, accuracy, and precision according to ICH guidelines, can be adapted for the routine analysis of Clomifene N-Oxide Hydrochloride. rjptonline.orggerpac.eu

Table 1: Example HPLC Method Parameters for Clomiphene Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Shimadzu C18 (250mm x 4.6mm, 5µm) rjptonline.org | Kinetex® EVO C18 (100 x 4.6 mm, 2.6 µm) gerpac.eu |

| Mobile Phase | Methanol:Acetonitrile (90:10 v/v) rjptonline.org | Methanol:Phosphate Buffer pH 8.0 (88:12 v/v) gerpac.eu |

| Flow Rate | 1.0 mL/min rjptonline.org | 1.0 mL/min gerpac.eu |

| Detection | UV at 295 nm rjptonline.org | UV-DAD at 290 nm gerpac.eu |

| Retention Time | 3.44 min (Clomiphene Citrate) rjptonline.org | 2.3 ± 0.2 min (Clomiphene Citrate) gerpac.eu |

| Mode | Isocratic rjptonline.org | Isocratic gerpac.eu |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. gerpac.euresearchgate.net This results in significantly improved resolution, higher sensitivity, and much faster analysis times. researchgate.net

For the analysis of clomiphene and its metabolites, including Clomifene N-Oxide, UPLC offers a distinct advantage, especially when dealing with complex biological matrices like plasma. researchgate.net A UPLC-MS/MS method was developed for the stereoselective quantification of clomiphene and its phase 1 and 2 metabolites. researchgate.net In this method, analytes were separated on a C18 column (1.8 µm, 2.1 x 100 mm) using a gradient elution with 0.1% formic acid in acetonitrile and 0.1% aqueous formic acid. researchgate.net This approach allows for the comprehensive profiling of metabolites in a single, rapid analytical run. researchgate.net The use of UHPLC has been demonstrated for the quantification of clomiphene citrate, where a 1290 Infinity Agilent UHPLC system provided fast and reliable results for quality control and stability studies. gerpac.eu

Capillary Electrophoresis (CE) for High-Resolution Separations and Impurity Profiling

Capillary Electrophoresis (CE) is a powerful separation technique based on the differential migration of charged species in an electric field within a narrow capillary. researchgate.net It offers exceptionally high separation efficiency, minimal sample and reagent consumption, and is particularly well-suited for the analysis of charged molecules and for impurity profiling. researchgate.netmdpi.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), are applicable for the analysis of Clomifene N-Oxide Hydrochloride. researchgate.net CZE separates ions based on their electrophoretic mobility, which is influenced by the charge-to-size ratio of the molecule. researchgate.net For the separation of clomiphene isomers, a Plackett-Burman experimental design was used to optimize CE conditions, investigating factors like buffer pH, buffer ionic strength, and the concentration of a cyclodextrin (B1172386) selector. nih.gov Optimized conditions of 100 mM phosphate buffer at pH 2.3 with 5 mM of a cyclodextrin derivative resulted in well-resolved peaks for the clomiphene isomers. nih.gov

This high-resolution capability makes CE an excellent tool for impurity profiling, allowing for the separation of structurally similar impurities from the main analyte. mdpi.com The technique's ability to separate compounds that may co-elute in HPLC makes it a valuable orthogonal method for comprehensive quality assessment. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification of analytes in a single analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. researchgate.netjapsonline.com These techniques have been extensively applied to the study of clomiphene metabolism. dshs-koeln.dedshs-koeln.de

In LC-MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where molecules are ionized before being separated and detected based on their mass-to-charge ratio (m/z). japsonline.comdshs-koeln.de Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and thermally labile molecules like Clomifene N-Oxide. nih.govdshs-koeln.de

LC-MS/MS provides even greater selectivity and sensitivity by using a triple quadrupole mass spectrometer. dshs-koeln.de The first quadrupole selects a specific parent ion (e.g., the molecular ion of Clomifene N-Oxide), which is then fragmented in a collision cell. The second quadrupole then selects a specific fragment ion for detection. japsonline.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for very low detection limits. japsonline.comjapsonline.com

A newly developed HPLC-tandem mass spectrometry method for quantifying clomiphene and its metabolites, including the N-oxides, in human plasma reported a lower limit of quantification of 0.06 ng/mL for clomiphene-N-oxides. nih.govresearchgate.net Another LC-MS/MS method for clomiphene in plasma utilized parent/product ion transitions of m/z 406.18→100.11 for clomiphene. japsonline.comjapsonline.com Such methods are validated for linearity, accuracy, and precision, making them essential for pharmacokinetic studies. japsonline.comjapsonline.com

Table 2: LC-MS/MS Method Parameters for Clomiphene Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer | nih.govdshs-koeln.de |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govdshs-koeln.de |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | japsonline.comdshs-koeln.de |

| Column | Zorbax RX C8 (2.1×150 mm, 5 µm) | dshs-koeln.de |

| Mobile Phase | Acetonitrile / 5mM Ammonium Formate (pH 3.5) | dshs-koeln.de |

| LLOQ (N-Oxides) | 0.06 ng/mL | nih.govresearchgate.net |

| Clomiphene Transition | m/z 406.18 → 100.11 | japsonline.comjapsonline.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an unknown compound. researchgate.net This capability is invaluable for confirming the identity of metabolites like Clomifene N-Oxide Hydrochloride and for elucidating the structures of novel metabolites. researchgate.net

Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are used for HRMS analysis. researchgate.net By measuring the exact mass of a molecule with high precision, it is possible to generate a unique elemental formula, which greatly aids in structural confirmation. researchgate.net For example, LC-ESI-qTof (quadrupole Time-of-Flight) is a type of HRMS that has been used to analyze clomiphene. nih.gov The accurate mass data for the parent ion and its fragment ions, obtained through HRMS, provide a high degree of confidence in the identification of a compound. dshs-koeln.de The detection of N-oxide-4-hydroxyclomifene and other metabolites in urine has been confirmed using LC-ESI-MS/MS, where the mass spectral data were key to their identification. dshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Metabolites and Degradants

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of clomiphene and its metabolites, including the N-oxide derivative. alliedacademies.org While liquid chromatography-mass spectrometry (LC-MS) is more commonly cited for N-oxide analysis due to thermal stability concerns, GC-MS can be employed, often following derivatization, to enhance volatility and thermal stability. For instance, researchers have utilized GC-MS to identify various clomifene metabolites in urine, providing insights into the drug's metabolic pathways which include N-oxidation and N-dealkylation. dshs-koeln.de The mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification of metabolites based on their mass spectra and fragmentation patterns.

Key findings from GC-MS and related studies on clomifene metabolites include:

Identification of hydroxylated and methoxylated metabolites, indicating oxidative metabolism of the phenyl rings. dshs-koeln.de

Detection of N-deethylated metabolites, confirming the occurrence of N-dealkylation pathways. dshs-koeln.de

The use of GC-MS has been instrumental in sports doping control to detect the misuse of clomiphene by identifying its metabolic signatures. alliedacademies.org

Development and Validation of Stability-Indicating Methods for Clomifene and its N-Oxide

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including oxides, and impurities. researchgate.net The development of such methods for clomifene and its N-oxide is a critical aspect of pharmaceutical quality control.

Application of Forced Degradation Studies for Impurity Profiling

Forced degradation studies are a regulatory requirement and a vital component in the development of stability-indicating methods. researchgate.net These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to generate potential degradation products. amazonaws.comresearchgate.net This helps in understanding the degradation pathways and identifying potential impurities like Clomifene N-Oxide. amazonaws.comresearchgate.net

A study on clomifene citrate tablets revealed significant degradation under acidic and alkaline conditions, highlighting the drug's sensitivity to pH changes. amazonaws.com Another study found that clomifene citrate is susceptible to degradation under thermal and humidity stress. While these studies primarily focused on the parent drug, the principles are directly applicable to understanding the formation of Clomifene N-Oxide, which is an oxidative degradant. The use of hydrogen peroxide in forced degradation studies is specifically designed to generate oxidative impurities, including N-oxides. amazonaws.com

| Stress Condition | Reagents/Conditions | Observed Degradation | Potential for N-Oxide Formation |

|---|---|---|---|

| Acid Hydrolysis | Acidic solutions | Significant degradation observed. amazonaws.com | Low |

| Base Hydrolysis | Alkaline solutions | Significant degradation observed. amazonaws.com | Low |

| Oxidation | Hydrogen Peroxide (e.g., 3.0% v/v H2O2) | Degradation observed. amazonaws.com | High, as N-oxides are products of oxidation. |

| Thermal Stress | Dry and wet heat | Degradation influenced by temperature and humidity. | Possible |

| Photolysis | Exposure to light | Degradation observed. researchgate.net | Possible |

Validation of Analytical Methods for Specificity, Linearity, Accuracy, and Precision

Once a stability-indicating method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. gerpac.euwisdomlib.org The validation process for an analytical method for Clomifene N-Oxide Hydrochloride would involve demonstrating its specificity, linearity, accuracy, and precision. gerpac.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. gerpac.eu For Clomifene N-Oxide, this means the method must be able to separate its peak from the peaks of clomifene, other metabolites, and any degradation products. gerpac.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijrpns.comijpsr.com For instance, a validated HPLC method for clomifene citrate showed linearity in the concentration range of 12.5-37.5 µg/ml. ijrpns.com A similar linear range would be established for Clomifene N-Oxide.

Accuracy: The closeness of the test results obtained by the method to the true value. ijrpns.comijpsr.com This is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For a clomifene citrate method, accuracy was demonstrated with percentage recovery values between 99.1% and 101.1%. ijrpns.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijrpns.comijpsr.com It is usually expressed as the relative standard deviation (RSD). A precise method for clomifene citrate showed low %RSD values, indicating good repeatability. wisdomlib.org

| Parameter | Description | Example Acceptance Criteria (based on Clomifene Citrate methods) |

|---|---|---|

| Specificity | No interference from placebo, impurities, or other degradants at the retention time of the analyte. gerpac.eu | Peak purity of the analyte peak should be demonstrated. |

| Linearity | Linear relationship between concentration and response. ijrpns.com | Correlation coefficient (r²) > 0.99. ijpsr.com |

| Accuracy | Closeness to the true value. ijrpns.com | Recovery of 98-102%. ijrpns.com |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. ijrpns.com | Relative Standard Deviation (RSD) ≤ 2%. ijpsr.com |

| Intermediate Precision (Ruggedness) | Agreement between results from different days, analysts, or equipment. researchgate.net | RSD ≤ 2%. researchgate.net |

Quantification in Complex Research Matrices (e.g., Impurity Samples, Enzymatic Reaction Mixtures, Biological Ex Vivo Samples)

Quantifying Clomifene N-Oxide Hydrochloride in complex matrices presents analytical challenges due to the presence of interfering substances. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its high sensitivity and selectivity. researchgate.netnih.gov

A comprehensive LC-MS/MS method has been developed for the quantification of (E)- and (Z)-isomers of clomiphene and their metabolites, including the N-oxides, in human plasma. nih.gov This method involved protein precipitation for sample cleanup, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov The lower limit of quantification (LLOQ) for clomiphene-N-oxides was reported to be as low as 0.06 ng/mL, demonstrating the method's high sensitivity. alliedacademies.orgnih.gov

The identification of new clomifene metabolites, including N-oxide derivatives, in human urine has also been achieved using LC-ESI-MS/MS. dshs-koeln.de These studies are crucial for understanding the complete metabolic profile of clomifene and for developing robust analytical methods for its detection in various biological samples. The maximum concentration of N-oxide metabolites was detected in urine collected 9 hours after administration. dshs-koeln.de

Role of Clomifene N Oxide Hydrochloride in Pharmaceutical Impurity Profiling and Quality Assurance Research

Identification and Characterization as a Process-Related Impurity in Clomifene (B125282) Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that can inadvertently generate impurities. These process-related impurities can arise from various sources, including the starting materials, reagents, solvents, and intermediates. In the manufacturing of Clomifene, an ovulatory stimulant, Clomifene N-Oxide is recognized as a potential process-related impurity. daicelpharmastandards.comsynthinkchemicals.com Its formation is often linked to oxidative conditions that may occur during the synthesis or purification stages.

The identification and characterization of such impurities are paramount to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Regulatory bodies worldwide mandate stringent control over impurities in pharmaceuticals. The presence of even minute quantities of unintended chemical entities can potentially alter the drug's therapeutic effect or lead to adverse reactions. Therefore, pharmaceutical manufacturers invest significant resources in identifying and quantifying any process-related impurities.

The characterization of Clomifene N-Oxide Hydrochloride involves sophisticated analytical techniques to determine its chemical structure and properties. This knowledge is crucial for developing strategies to control its formation during the manufacturing process. By understanding the reaction mechanisms that lead to the generation of this impurity, chemists can optimize synthesis conditions to minimize its presence in the final API.

Analysis as a Degradation Product of Clomifene Drug Substance and Pharmaceutical Formulations

Beyond being a process-related impurity, Clomifene N-Oxide is also a known degradation product of the Clomifene drug substance. daicelpharmastandards.comwikipedia.orgamazonaws.com Degradation can occur when the drug is exposed to various stress factors such as light, heat, humidity, and extreme pH conditions during its shelf life. amazonaws.com Forced degradation studies are intentionally conducted to identify potential degradation products and pathways. amazonaws.comgerpac.eu These studies are a critical component of drug development and stability testing, providing insights into the intrinsic stability of the drug molecule. amazonaws.com

The formation of Clomifene N-Oxide as a degradation product underscores the importance of appropriate formulation and storage conditions for Clomifene-containing medicines. amazonaws.com For instance, studies have shown that Clomifene citrate (B86180) is susceptible to degradation under both acidic and alkaline conditions, which could lead to the formation of various impurities, including the N-oxide derivative. amazonaws.com

The presence of degradation products can impact the quality, safety, and efficacy of the pharmaceutical formulation. daicelpharmastandards.com Therefore, regulatory guidelines necessitate the monitoring of these impurities throughout the product's shelf life. Analytical methods are developed and validated to detect and quantify Clomifene N-Oxide in both the drug substance and the finished pharmaceutical product, ensuring that its levels remain within acceptable limits.

Development and Application as a Pharmaceutical Reference Standard for Analytical Studies

To accurately identify and quantify Clomifene N-Oxide Hydrochloride in pharmaceutical samples, a highly pure and well-characterized reference standard is indispensable. pharmacompass.comlgcstandards.comcleanchemlab.com Pharmaceutical reference standards are critical tools in analytical chemistry, serving as a benchmark against which unknown samples are compared. The development of a Clomifene N-Oxide Hydrochloride reference standard involves its synthesis, purification, and rigorous characterization to establish its identity, purity, and potency.

Use in Analytical Method Development and Validation (AMV)

The Clomifene N-Oxide Hydrochloride reference standard plays a pivotal role in the development and validation of analytical methods. synthinkchemicals.comcleanchemlab.comnih.govrjptonline.orgkavyapharma.comnpra.gov.my These methods, often based on techniques like High-Performance Liquid Chromatography (HPLC), are designed to be specific, accurate, precise, and robust for the detection and quantification of this impurity. gerpac.eurjptonline.orgimpactfactor.orgjapsonline.comnih.gov

During method development, the reference standard is used to optimize various parameters, such as the mobile phase composition, column type, and detection wavelength, to achieve a clear separation of Clomifene N-Oxide from the main API and other potential impurities. rjptonline.orgimpactfactor.org In the subsequent validation phase, the reference standard is used to assess the method's performance characteristics, including linearity, range, accuracy, precision, and specificity, as per the guidelines established by regulatory authorities like the International Council for Harmonisation (ICH). gerpac.euimpactfactor.org

Traceability to Pharmacopoeial Standards for Pharmaceutical Grade Clomifene

For pharmaceutical grade Clomifene, it is often necessary to ensure that the analytical results are traceable to pharmacopoeial standards. amazonaws.comnih.gov Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide official standards for drug substances and products. sigmaaldrich.com While Clomifene N-Oxide Hydrochloride may not always be listed as a specific impurity in all pharmacopoeial monographs, the principles of impurity control are universally applied.

The use of a well-characterized in-house or secondary reference standard for Clomifene N-Oxide Hydrochloride, which has been qualified against a primary pharmacopoeial standard where available, ensures that the quality control testing is aligned with global regulatory expectations. This traceability provides an additional layer of confidence in the quality and safety of the Clomifene API.

Future Directions and Emerging Research Avenues for Clomifene N Oxide Hydrochloride

Exploration of Unconventional Synthetic Routes for N-Oxides and Deuterated Analogs

The synthesis of N-oxides and their isotopically labeled counterparts is crucial for advancing research into their metabolic pathways and pharmacological effects. nih.gov Future work in this area is moving beyond traditional methods to explore more innovative and efficient synthetic strategies.

The direct oxidation of the tertiary amine in Clomiphene using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) represents a standard approach. nih.gov However, challenges related to selectivity and the stability of the resulting N-oxide call for the development of novel methodologies. nih.gov Researchers are investigating alternative synthetic routes, such as those employed for other complex heterocyclic N-oxides, which may involve multi-step procedures optimized for higher yields and purity. nih.gov

A significant area of interest is the synthesis of deuterated analogs of Clomifene (B125282) N-Oxide. nih.gov Deuterium-labeled compounds are invaluable tools in metabolic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at that site. nih.gov This "kinetic isotope effect" allows researchers to probe the mechanisms of metabolism more closely. nih.gov Facile and scalable methods for deuteration, such as using deuterated acetic acid or employing dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with deuterated alcohols, are being explored for various heterocyclic compounds and could be adapted for Clomifene. nih.govnih.gov The development of efficient deuteration techniques, particularly for large-scale synthesis, is a key objective. researchgate.net

Table 1: Examples of Synthetic Methods for N-Oxides and Deuterated Compounds

| Method | Reagent/Catalyst | Application | Reference |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Synthesis of quinoline (B57606) N-oxides | nih.gov |

| Oxidation | Hydrogen Peroxide (H₂O₂) | General synthesis of N-oxides | nih.gov |

| Deuteration | Deuterated Acetic Acid | Deuteration of quinolones and their N-oxides | nih.gov |

| Deuteration | Dimethylformamide dimethyl acetal (DMF-DMA) / Deuterated Alcohols | Synthesis of deuterated heterocycles | nih.gov |

| Ring Expansion | Chloroacetyl chloride followed by methylamine | Synthesis of chlordiazepoxide (a benzodiazepine (B76468) N-oxide) | nih.gov |

Development of Novel Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of Clomifene N-Oxide and its isomers at trace levels in biological matrices are paramount for pharmacokinetic and metabolic studies. Current methods often rely on sophisticated techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov

Future research will likely focus on enhancing the sensitivity and specificity of these analytical methods. nih.gov This includes the development of rapid-resolution liquid chromatography techniques that can significantly shorten analysis times while maintaining high performance. nih.gov A key challenge lies in the differentiation of the (E)- and (Z)-isomers of Clomifene and its metabolites, including the N-oxide. nih.gov Advanced chromatographic and mass spectrometric methods are needed to resolve and accurately quantify these isomers, as their pharmacological activities may differ.

The synthesis of stable isotope-labeled internal standards for Clomifene N-Oxide is crucial for achieving accurate quantification in complex biological samples like human plasma. nih.gov The development of novel analytical platforms, potentially incorporating new types of stationary phases in chromatography or innovative ionization techniques in mass spectrometry, represents a promising avenue for future research. vu.nl

Table 2: Analytical Techniques for Clomifene and its Metabolites

| Technique | Application | Key Findings/Advantages | Reference |

| HPLC-Tandem Mass Spectrometry | Quantification of Clomiphene and its metabolites (including N-oxides) in human plasma | Enables sensitive and specific measurement of (E)- and (Z)-isomers; Lower limit of quantification for N-oxides was 0.06 ng/mL. | nih.gov |

| Rapid-Resolution Liquid Chromatography | Separation of isomers | Reduces analytical run time while maintaining separation efficiency. | nih.gov |

Advanced Mechanistic Investigations of N-Oxidation Enzymes and Pathways in Various Biological Systems (ex vivo)

Understanding the enzymatic processes responsible for the formation of Clomifene N-Oxide is fundamental to predicting its metabolic fate and potential for drug-drug interactions. It is known that Clomiphene is metabolized primarily by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. mdpi.comnih.gov

Future research will delve deeper into the specific roles of these and other enzymes in the N-oxidation of Clomiphene. Ex vivo studies using human liver microsomes, hepatocytes, or recombinant enzyme systems will be instrumental in dissecting these pathways. Such investigations can precisely identify the enzymes involved and characterize their kinetics. These studies can also reveal the quantitative contribution of different metabolic pathways, which is essential for understanding interindividual variability in drug response. mdpi.com

Furthermore, investigating the potential for alternative metabolic pathways, especially in scenarios where primary enzymes like CYP3A4 and CYP2D6 have low activity, is a critical area of future inquiry. mdpi.com These ex vivo systems provide a controlled environment to study the influence of genetic polymorphisms in metabolizing enzymes on the rate and extent of Clomifene N-Oxide formation.

Predictive Modeling for Impurity and Metabolite Formation in Pharmaceutical Development

The ability to predict the formation of metabolites and potential impurities during drug development is a major goal in modern pharmaceutical science. For Clomiphene, physiologically based pharmacokinetic (PBPK) modeling has already proven to be a valuable tool. mdpi.comnih.gov

Future directions will involve refining and expanding these predictive models. By integrating data from in vitro and ex vivo studies, these models can become more accurate in predicting the plasma concentrations of Clomiphene and its metabolites, including the N-oxide, under various conditions. mdpi.comnih.gov This includes predicting the impact of drug-gene interactions (e.g., CYP2D6 polymorphisms) and drug-drug interactions on the metabolic profile. mdpi.comnih.gov

Machine learning algorithms, such as random forest and support vector machines, are also emerging as powerful tools for predictive modeling in metabolomics and could be applied to predict the formation of Clomifene metabolites. researchgate.netnih.gov These models can analyze complex datasets to identify factors that influence the formation of specific metabolites. nih.gov Such predictive capabilities can help in assessing the exposure to active metabolites in unexplored scenarios, ultimately aiding in the development of safer and more effective therapeutic strategies. mdpi.comnih.gov

Table 3: Predictive Modeling Approaches

| Modeling Approach | Application | Key Features | Reference |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting drug-drug-gene interactions and metabolite concentrations of (E)-Clomiphene. | Can quantify the contribution of different CYP enzymes and predict pharmacokinetic profiles in various populations. | mdpi.comnih.gov |

| Machine Learning (e.g., Random Forest, XGBoost) | Predictive modeling for the formation of specific biological outcomes (e.g., high-quality embryos). | Can analyze complex datasets to identify influential factors and predict outcomes with high accuracy. | nih.gov |

| Supervised Learning Algorithms (e.g., SVM, PLS-DA) | Identifying biomarkers and building predictive models from metabolomics data. | Can classify and discriminate between different groups based on metabolic profiles. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying Clomifene N-Oxide Hydrochloride in pharmaceutical formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection for quantification, as this method is validated for structurally similar N-oxide impurities (e.g., Dextromethorphan N-Oxide Hydrochloride) . For identification, combine mass spectrometry (LC-MS) to confirm molecular weight (e.g., molecular ion peaks at m/z 323.86 for Clomifene N-Oxide Hydrochloride) and nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of Clomifene N-Oxide Hydrochloride to minimize byproducts?

- Methodological Answer : Employ controlled oxidation of Clomifene using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under inert conditions (argon/nitrogen atmosphere) to prevent over-oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the N-oxide intermediate before hydrochlorination . Purification via recrystallization in ethanol/water mixtures enhances yield and purity (>98%) .

Q. What are the critical stability parameters for Clomifene N-Oxide Hydrochloride under laboratory storage conditions?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) to assess hydrolytic susceptibility, particularly at the N-oxide moiety. Analyze degradation products using HPLC-PDA to identify key impurities (e.g., Clomifene or hydroxylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on the metabolic pathways of Clomifene N-Oxide Hydrochloride?

- Methodological Answer : Perform comparative in vitro metabolism assays using liver microsomes (human/rat) with isotopic labeling (e.g., deuterated Clomifene N-Oxide) to track metabolite formation. Use high-resolution mass spectrometry (HRMS) to distinguish between phase I (oxidative) and phase II (conjugative) metabolites. Cross-validate findings with in vivo pharmacokinetic studies in model organisms .

Q. What strategies are recommended for characterizing trace impurities in Clomifene N-Oxide Hydrochloride batches?

- Methodological Answer : Implement orthogonal analytical methods:

- LC-MS/MS for structural identification of impurities at ppm levels.

- 1H/13C NMR with cryoprobes to enhance sensitivity for low-abundance contaminants (e.g., residual solvents or synthetic intermediates).

- Elemental analysis to verify stoichiometry (C, H, N, Cl) and rule out hygroscopicity artifacts .

Q. How can computational modeling aid in predicting the reactivity of Clomifene N-Oxide Hydrochloride in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate the electron density distribution at the N-oxide group, which influences redox potential and interaction with cytochrome P450 enzymes. Molecular dynamics (MD) simulations can model binding affinities to estrogen receptors, providing mechanistic insights into its antagonistic activity compared to parent compounds .

Q. What experimental designs are robust for studying the environmental fate of Clomifene N-Oxide Hydrochloride?

- Methodological Answer : Conduct photolysis and hydrolysis studies under simulated environmental conditions (pH 4–9, UV light exposure). Use solid-phase extraction (SPE) followed by LC-MS/MS to quantify degradation products. Assess ecotoxicity using Daphnia magna or Aliivibrio fischeri bioassays to determine LC50/EC50 values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility profiles of Clomifene N-Oxide Hydrochloride?

- Methodological Answer : Re-evaluate solubility using standardized buffers (e.g., USP phosphate buffers at 25°C) and dynamic light scattering (DLS) to detect aggregation. Compare results with published data from peer-reviewed sources (e.g., PubChem) and validate via collaborative inter-laboratory studies .

Q. What protocols ensure reproducibility in synthesizing Clomifene N-Oxide Hydrochloride across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.